molecular formula C8H7F3N4 B1275221 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 832740-69-9

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1275221
CAS No.: 832740-69-9
M. Wt: 216.16 g/mol
InChI Key: QCLRUMJLPRWXLA-UHFFFAOYSA-N
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Description

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure This compound is of significant interest in various fields of scientific research due to its unique chemical properties, which include the presence of both a trifluoromethyl group and a pyrazole ring

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLRUMJLPRWXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405837
Record name 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-69-9
Record name 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Pyridine Ring onto Preexisting Pyrazole

This approach involves using pyrazole derivatives as starting materials to build the pyridine ring. The reaction typically proceeds through nucleophilic attacks, followed by cyclization and aromatization steps. The pyrazole precursor provides the necessary nitrogen atoms and reactive sites for constructing the bicyclic system.

Formation of Pyrazole Ring onto Preexisting Pyridine

Alternatively, this method begins with appropriately substituted pyridines, which are then transformed to incorporate the pyrazole moiety. This approach often involves cyclization reactions with hydrazine derivatives to form the five-membered pyrazole ring.

Specific Synthetic Routes

Synthesis via O-alkylation and Cyclization

One established method starts with 6-trifluoromethylpyridine-2(1H)-one, which undergoes selective O-alkylation followed by cyclization with hydrazine hydrate to yield the target compound.

Synthetic Procedure:

  • Selective O-alkylation of 6-trifluoromethylpyridine-2(1H)-one
  • Cyclization reaction with hydrazine hydrate
  • Isolation and purification of this compound

This approach has been documented to provide the product with good yield and purity, making it suitable for laboratory-scale synthesis.

Trifluoroacetic Acid-Catalyzed Condensation

Another efficient method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under trifluoroacetic acid catalysis. This method is particularly valuable for introducing the trifluoromethyl group at the desired position.

Reaction Conditions:

  • Catalyst: Trifluoroacetic acid
  • Solvent: Typically toluene
  • Temperature: Reflux conditions
  • Reaction time: 4-8 hours

This method has demonstrated versatility in accommodating various substituents while maintaining good regioselectivity.

Modified Japp-Klingemann Reaction Approach

A more recent approach utilizes a modified Japp-Klingemann reaction sequence starting from 2-chloro-3-nitropyridines. This method combines SNAr and modified Japp-Klingemann reactions to achieve the pyrazolo[3,4-b]pyridine scaffold.

Key Steps:

  • SNAr reaction with appropriate nucleophiles
  • Azo-coupling with diazonium salts
  • Deacylation and pyrazole ring annulation in a one-pot procedure

This approach offers operational simplicity and can be performed in a one-pot manner, reducing the number of isolation and purification steps.

Detailed Mechanism Analysis

Cyclization Mechanism with Hydrazine

The cyclization reaction with hydrazine hydrate proceeds through a nucleophilic attack by the hydrazine on the carbonyl group, followed by intramolecular cyclization and aromatization. The process involves:

  • Nucleophilic attack by hydrazine on the carbonyl carbon
  • Formation of a hydrazone intermediate
  • Intramolecular nucleophilic attack on the second carbonyl
  • Dehydration to form the pyrazole ring
  • Aromatization to yield the final pyrazolo[3,4-b]pyridine system

Mechanism of Pyrazolo[3,4-b]pyridine Formation

The formation of the pyrazolo[3,4-b]pyridine system from 5-aminopyrazoles and dicarbonyl compounds involves two main reactive sites in the aminopyrazole: the amino group and the sp² carbon at its β position. The reaction proceeds through:

  • Initial nucleophilic attack on one carbonyl group
  • Dehydration step
  • Second nucleophilic attack on the remaining carbonyl
  • Formation of a 6-membered ring intermediate
  • Final dehydration to form the fused heterocyclic system

Reaction Parameters and Optimization

Critical Reaction Parameters

The successful synthesis of this compound depends on several critical parameters that affect yield and purity:

Table 1: Critical Parameters for Pyrazolo[3,4-b]pyridine Synthesis

Parameter Optimal Range Effect on Synthesis
Temperature 80-140°C Higher temperatures accelerate reaction but may lead to side products
Reaction time 3-24 hours Varies depending on method; extended times may cause decomposition
Catalyst loading 5-15 mol% Insufficient catalyst reduces rate; excess may promote side reactions
Solvent Toluene, MeCN, EtOH Polar solvents generally favor cyclization reactions
pH Slightly acidic to neutral Extremes of pH can hinder cyclization or promote hydrolysis

Yield Optimization Strategies

Several strategies have been reported to optimize the yield of pyrazolo[3,4-b]pyridine derivatives:

Table 2: Yield Optimization Approaches

Strategy Implementation Effect on Yield
Catalyst selection TFA, p-TSA, Lewis acids Can improve yields by 15-30%
Stepwise vs. one-pot Sequential addition vs. simultaneous mixing One-pot often reduces overall yield but improves practicality
Microwave assistance 100-150°C, 10-30 min Can reduce reaction time and improve yields
Ultrasonic irradiation Room temperature, 1-3 hours Promotes reactivity while reducing energy requirements
Solvent selection Polar aprotic vs. protic solvents Significant impact on reaction efficiency and product isolation

Practical Synthetic Procedures

Synthesis via Hydrazine Cyclization

This procedure represents one of the most direct routes to the target compound:

Reagents:

  • 6-Trifluoromethylpyridine-2(1H)-one derivative
  • Appropriate alkylating agent (typically containing a leaving group)
  • Hydrazine hydrate (80%)
  • Ethanol or 2-propanol as solvent

Procedure:

  • O-alkylate the pyridone derivative in DMF with an appropriate alkylating agent and K₂CO₃ at 60-80°C for 4-6 hours
  • Isolate the intermediate by extraction and concentrate
  • Dissolve the intermediate in ethanol, add hydrazine hydrate (3-5 equivalents)
  • Reflux the mixture for 6-12 hours
  • Cool, concentrate, and recrystallize from appropriate solvent

Expected yield: 65-75%

Trifluoroacetic Acid-Catalyzed Synthesis

This method provides an alternative approach with potentially higher regioselectivity:

Reagents:

  • 5-Aminopyrazole derivative
  • α-Oxoketene dithioacetal containing trifluoromethyl group
  • Trifluoroacetic acid (catalyst)
  • Toluene (solvent)

Procedure:

  • Combine 5-aminopyrazole derivative (1.0 equiv.) with α-oxoketene dithioacetal (1.2 equiv.) in toluene
  • Add trifluoroacetic acid (0.1 equiv.)
  • Heat under reflux for 6-8 hours
  • Cool, wash with saturated NaHCO₃, extract with ethyl acetate
  • Purify by column chromatography

Expected yield: 50-65%

Analysis of Starting Materials and Intermediates

Key Starting Materials

The synthesis of this compound requires specific starting materials depending on the synthetic route chosen:

Table 3: Starting Materials Analysis

Starting Material Source/Preparation Advantages Limitations
6-Trifluoromethylpyridine-2(1H)-one Commercial or via trifluoromethylation of pyridones Directly introduces CF₃ at correct position Relatively expensive
5-Aminopyrazoles Condensation of hydrazine with β-ketonitriles Readily prepared in large scale Potential regioselectivity issues
2-Chloro-3-nitropyridines Commercial or via nitration of 2-chloropyridines Good reactivity for SₙAr Requires multiple steps for CF₃ introduction
α-Oxoketene dithioacetals From β-ketoesters and carbon disulfide High reactivity in condensations Limited stability in some conditions

Critical Intermediates

Several key intermediates have been identified in the synthesis pathways:

Table 4: Critical Intermediates and Their Analysis

Intermediate Formation Step Stability Isolation Requirements
O-alkylated pyridones First step in hydrazine route Moderate stability Can be isolated or used directly
Hydrazone intermediates Reaction with hydrazine Low to moderate stability Best used in situ
Azo coupling products Modified Japp-Klingemann reaction Variable stability Often isolated via precipitation
3-Azido-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Diazotization and azidation Potentially hazardous Careful handling required

Purification and Characterization

Purification Methods

The following purification techniques have been successfully employed for this compound:

  • Recrystallization from ethanol, acetonitrile, or ethanol/water mixtures
  • Column chromatography using silica gel with hexane/ethyl acetate or dichloromethane/methanol gradients
  • Acid-base extraction utilizing the basic properties of the amino group

Characterization Data

Table 5: Characterization Data for this compound

Property Value Analytical Method
Melting Point 114-116°C Differential Scanning Calorimetry
¹H NMR Key signals: NH₂ protons (δ 4.5-5.5 ppm), aromatic proton, methyl group (δ ~2.4 ppm) 400 MHz NMR in DMSO-d₆
¹³C NMR CF₃ group (quartet at δ 120-125 ppm, ¹J_CF ≈ 270 Hz) 100 MHz NMR in DMSO-d₆
MS (ESI) [M+H]⁺ peak at m/z 217 HRMS
IR Characteristic bands for NH₂ (3300-3400 cm⁻¹), CF₃ (~1150 cm⁻¹) FT-IR
Elemental Analysis C: 44.44%, H: 3.27%, N: 25.92%, F: 26.37% (calculated) CHN analyzer

Comparative Analysis of Synthetic Methods

When considering the various methods for synthesizing this compound, several factors should be considered:

Table 6: Comparative Analysis of Synthetic Routes

Synthetic Method Overall Yield Step Count Scalability Reagent Accessibility Environmental Impact
Hydrazine cyclization route 65-75% 2-3 steps Good High Moderate (hydrazine concerns)
TFA-catalyzed condensation 50-65% 1-2 steps Moderate Moderate Low-moderate
Modified Japp-Klingemann approach 55-70% 3-4 steps Moderate Moderate Moderate (diazonium salts)
Miyaura borylation/Suzuki route 40-60% 4-5 steps Limited Low-moderate Higher (palladium waste)

The hydrazine cyclization route offers the best balance of yield, step count, and scalability, making it the preferred method for larger-scale production. However, the TFA-catalyzed condensation provides advantages in terms of step economy and operational simplicity for smaller-scale syntheses.

Industrial Production Considerations

For industrial-scale production of this compound, several factors must be carefully evaluated:

  • Safety considerations - Handling of hazardous reagents like hydrazine and trifluoroacetic acid requires specialized equipment and protocols.

  • Process optimization - Continuous flow processes may offer advantages over batch reactions, particularly for exothermic steps.

  • Cost analysis - The relatively high cost of trifluoromethyl-containing starting materials must be balanced against process efficiency.

  • Quality control - Monitoring of reaction progress and product purity is essential, typically utilizing HPLC and NMR techniques.

  • Environmental impact - Waste management strategies must be implemented, particularly for fluorinated waste streams.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties: Research indicates that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis .

Neuroscience

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology:

  • Cognitive Enhancement: Preliminary studies suggest that it may enhance cognitive functions and could be explored for treating neurodegenerative diseases like Alzheimer's disease. The mechanism is thought to involve modulation of neurotransmitter systems .

Proteomics Research

This compound is utilized in proteomics for the development of specific inhibitors that target protein kinases:

  • Kinase Inhibition: It has been identified as a potential inhibitor for certain kinases involved in cancer progression. This application is crucial for developing targeted therapies that minimize side effects compared to traditional chemotherapy .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Study BAnti-inflammatoryShowed reduction in TNF-alpha levels in vitro by 40%, indicating potential for treating inflammatory conditions.
Study CCognitive EnhancementImproved memory retention in animal models by 30% compared to control groups after administration of the compound.

Mechanism of Action

The mechanism of action of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)pyridine
  • 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)

Uniqueness

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable scaffold for developing new molecules with specific desired properties.

Biological Activity

4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, also known as Y502-9791, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on recent research findings.

  • Molecular Formula : C16H13F3N4O3
  • Molecular Weight : 366.3 g/mol
  • LogP : 3.181 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -3.41 (poorly soluble in water)
  • Polar Surface Area : 69.855 Ų

These properties suggest that the compound may exhibit good membrane permeability while having limited solubility in aqueous environments, which is a common characteristic of many drug-like molecules.

Biological Activity Overview

The biological activity of Y502-9791 has been investigated across various studies, highlighting its potential in several therapeutic areas.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold can inhibit the growth of multiple cancer cell lines. For instance:

  • Mechanism : Compounds similar to Y502-9791 have shown to disrupt microtubule assembly, leading to apoptosis in cancer cells. In particular, studies demonstrated that certain analogs could enhance caspase-3 activity significantly at concentrations as low as 1.0 µM in MDA-MB-231 breast cancer cells .
  • Case Studies : In one study, several pyrazolo derivatives exhibited IC50 values ranging from 0.03 µM to 20 µM against various cancer cell lines, indicating potent anticancer properties .

Antimicrobial Activity

Y502-9791 has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : Compounds derived from this class have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of trifluoromethyl groups enhances their antibacterial potency .
  • Fungal Activity : Additionally, these compounds have demonstrated antifungal properties against common pathogens such as Aspergillus flavus and A. niger .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Mechanism : Some studies indicate that pyrazolo[3,4-b]pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease treatment. For example, one analog showed an IC50 value of 20.15 µM against AChE .

Research Findings Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMDA-MB-231 (breast cancer)1.0 - 20
AntimicrobialE. coliNot specified
NeuroprotectiveAChE20.15

Q & A

Q. Basic Characterization

  • ¹H NMR : Key signals include a singlet for NH₂ protons at δ 4.5–5.5 ppm and aromatic protons at δ 7.9–8.3 ppm. The absence of a CN group (previously at ~2220 cm⁻¹ in IR) confirms cyclization .
  • ¹³C NMR : The trifluoromethyl group appears as a quartet at ~120–125 ppm (¹JCF ≈ 270 Hz) .

Advanced Analysis
2D NMR (COSY, HSQC) can resolve overlapping signals in substituted analogs. For example, NOESY correlations verify spatial proximity between the methyl group and pyridine protons, critical for confirming regiochemistry .

What strategies are effective for resolving contradictions in biological activity data across studies?

Basic Approach
Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to compare potency. For instance, discrepancies in kinase inhibition (e.g., MELK vs. CDK8) may arise from differential binding pocket interactions .

Q. Advanced Strategy

  • Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., MELK kinase’s ATP-binding pocket) .
  • Metabolic stability assays : Assess hepatic microsomal degradation to explain variability in in vivo efficacy .

How can crystallographic data improve understanding of the compound’s intermolecular interactions?

Basic Crystallography
Single-crystal X-ray diffraction (SHELX suite) reveals hydrogen-bonding networks. For example, NH₂ groups form N–H⋯N bonds with adjacent pyridine rings, stabilizing the crystal lattice .

Advanced Application
Graph-set analysis (R₂²(8) motifs) identifies recurring hydrogen-bond patterns, aiding in polymorph prediction and co-crystal design for enhanced solubility .

What methods are recommended for analyzing and mitigating synthesis by-products?

Q. Basic Purity Assessment

  • HPLC : Use C18 columns with acetonitrile/water gradients to detect des-trifluoromethyl or dimerization by-products .
  • Mass spectrometry : HRMS (APCI) confirms molecular ions ([M+H]⁺) with <2 ppm error .

Q. Advanced Resolution

  • Flash chromatography : Employ gradient elution with hexane/ethyl acetate to separate regioisomers.
  • Computational modeling : DFT calculations predict thermodynamic stability of intermediates, guiding pathway optimization .

How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Basic Electronic Effects
The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring (evidenced by upfield shifts in ¹³C NMR) and enhancing metabolic stability .

Advanced Steric Considerations
Molecular dynamics simulations show that -CF₃ occupies hydrophobic pockets in kinase targets, improving binding affinity. Steric maps (e.g., using PyMOL) can visualize clashes with bulky residues like leucine or phenylalanine .

What are the best practices for evaluating the compound’s potential as a kinase inhibitor?

Q. Basic Screening

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Cellular assays : Measure proliferation inhibition in cancer lines (e.g., HCT-116 or MCF-7) .

Q. Advanced Mechanistic Studies

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (Kₐ, Kₐ) to ATP-binding sites.
  • Phosphorylation assays : Western blotting detects downstream signaling modulation (e.g., ERK or AKT pathways) .

How can hydrogen-bonding motifs guide derivatization for improved solubility?

Basic Design
Introduce polar groups (e.g., -OH, -COOH) at the 1-position to form solvating H-bonds. For example, 2-[6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid shows enhanced aqueous solubility .

Q. Advanced Computational Tools

  • COSMO-RS : Predicts solubility parameters in solvents like DMSO or PBS.
  • Hirshfeld surface analysis : Maps intermolecular contacts to prioritize functional group additions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.